molecular formula C15H14BrNO3 B6422332 (7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone CAS No. 950285-39-9

(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone

Cat. No.: B6422332
CAS No.: 950285-39-9
M. Wt: 336.18 g/mol
InChI Key: OFZHMYUGAXBHAI-UHFFFAOYSA-N
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Description

(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone is a chemical compound that belongs to the class of benzoxepin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone typically involves the nucleophilic substitution reaction of 7-bromobenzo[b]oxepin with morpholine. The reaction is carried out under controlled conditions, often using a solvent such as acetone or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzoxepin ring can be substituted by nucleophiles such as amines and thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Substituted benzoxepin derivatives.

    Oxidation: Oxides or ketones.

    Reduction: Alcohols or amines.

Mechanism of Action

The mechanism of action of (7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone is unique due to its specific substitution pattern and the presence of both bromine and morpholine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(7-bromo-1-benzoxepin-4-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c16-13-1-2-14-12(10-13)9-11(3-6-20-14)15(18)17-4-7-19-8-5-17/h1-3,6,9-10H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZHMYUGAXBHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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